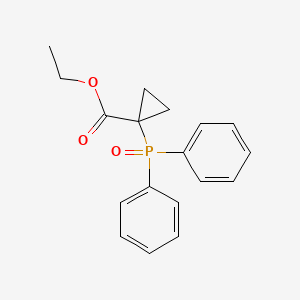
ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate, also known as DPC, is a chemical compound that has been widely studied for its potential applications in scientific research. DPC is a cyclopropane derivative that contains a diphenylphosphoryl group, which makes it a useful tool for studying biological processes and mechanisms of action.
Mécanisme D'action
The mechanism of action of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate involves the formation of a covalent bond between the diphenylphosphoryl group of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate and the cysteine residue of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects in various systems. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate in lab experiments is its potency as an inhibitor of cysteine-containing enzymes. This allows researchers to study the function of these enzymes in a controlled manner. However, ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate and its applications in scientific research. One area of interest is the development of more selective inhibitors of cysteine-containing enzymes that do not have the toxic effects of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate. Another area of interest is the study of the physiological effects of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate in vivo and its potential as a therapeutic agent for the treatment of inflammation and cancer.
Méthodes De Synthèse
The synthesis of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate involves the reaction of ethyl cyclopropanecarboxylate with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate. This synthesis method has been well established in the literature and has been used by many researchers to obtain ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate for their experiments.
Applications De Recherche Scientifique
Ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate has been widely used in scientific research as a tool to study the mechanism of action of various biological processes. One of the main applications of ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate is in the study of enzymes that contain cysteine residues. ethyl 1-(diphenylphosphoryl)cyclopropanecarboxylate is a potent inhibitor of these enzymes and has been used to study their function and activity.
Propriétés
IUPAC Name |
ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19O3P/c1-2-21-17(19)18(13-14-18)22(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCBFKQOPHFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
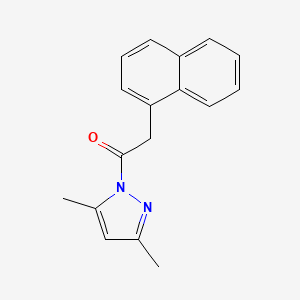

![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
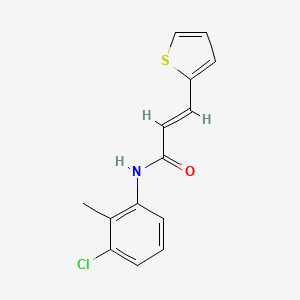
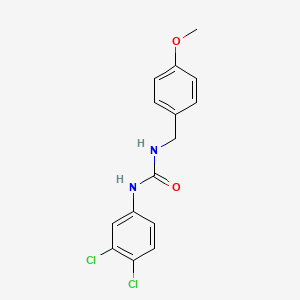
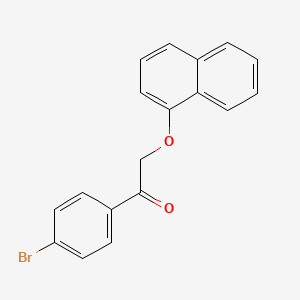
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
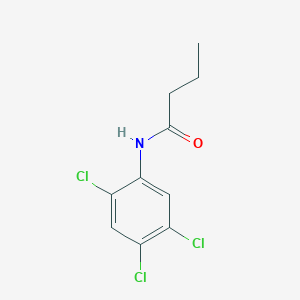
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)